
(R)-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its specific stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2,5-dimethylphenylacetonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Hydrochloride Formation: The resolved ®-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride may involve large-scale synthesis using similar steps but optimized for efficiency and yield. Continuous flow reactors and automated resolution techniques are often employed to enhance production rates and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding imines or oximes.
Reduction: Reduction reactions can further modify the amine group, potentially leading to secondary or tertiary amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Secondary or tertiary amines.
Substitution: Brominated or nitrated aromatic derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its chiral nature makes it a useful probe for studying enantioselective processes.
Medicine
In medicine, ®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including the synthesis of agrochemicals and specialty materials.
作用機序
The mechanism of action of ®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can lead to various biological effects, depending on the target and pathway involved.
類似化合物との比較
Similar Compounds
(S)-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride: The enantiomer of the compound, with different stereochemistry and potentially different biological activity.
1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine: The non-chiral version of the compound, lacking the specific stereochemistry.
1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine: A structurally similar compound with a different substitution pattern on the propan-1-amine backbone.
Uniqueness
®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine hydrochloride is unique due to its specific ®-stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and enantioselective biological studies.
特性
分子式 |
C13H22ClN |
|---|---|
分子量 |
227.77 g/mol |
IUPAC名 |
(1R)-1-(2,5-dimethylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H21N.ClH/c1-9-6-7-10(2)11(8-9)12(14)13(3,4)5;/h6-8,12H,14H2,1-5H3;1H/t12-;/m0./s1 |
InChIキー |
YLXALVUTSVTORM-YDALLXLXSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)C)[C@@H](C(C)(C)C)N.Cl |
正規SMILES |
CC1=CC(=C(C=C1)C)C(C(C)(C)C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


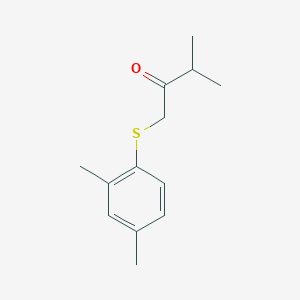
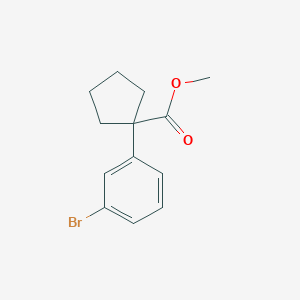
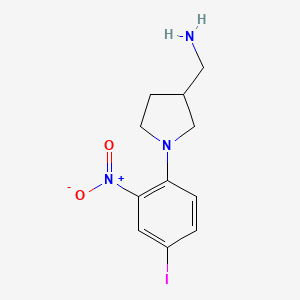
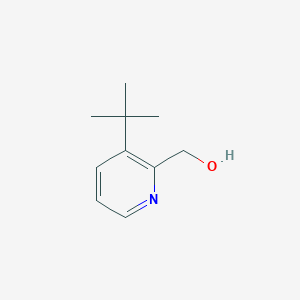
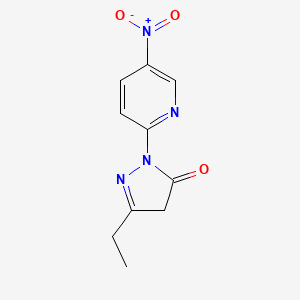
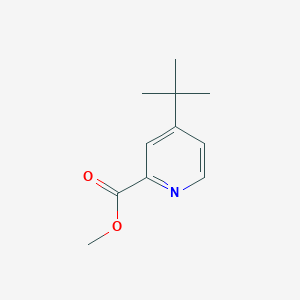
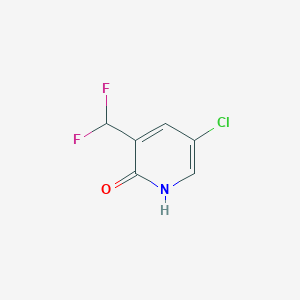
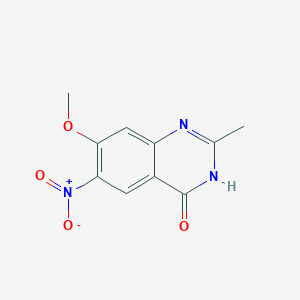


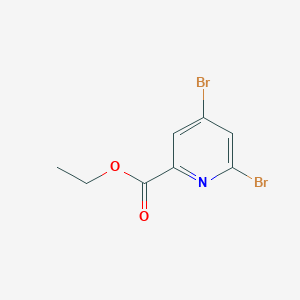


![6-Fluoropyrido[2,3-b]pyrazine](/img/structure/B13654899.png)
